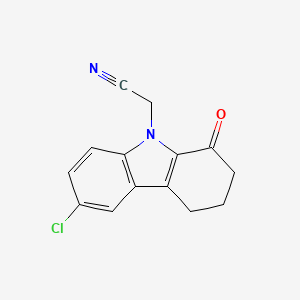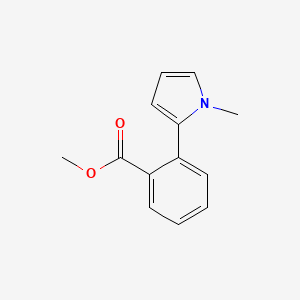
Sulfamethylthiazole sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfamethylthiazole sodium is a sulfonamide antibiotic used primarily for its antibacterial properties. It is often applied topically in combination with tetracycline to treat bacterial eye infections . The compound is known for its ability to inhibit bacterial growth by interfering with the synthesis of folic acid, which is essential for bacterial proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfamethylthiazole sodium can be synthesized through the reaction of sulfamethylthiazole with sodium hydroxide. The process involves dissolving sulfamethylthiazole in an aqueous solution of sodium hydroxide, followed by crystallization to obtain the sodium salt . The reaction is typically carried out under controlled temperature conditions to ensure the purity and yield of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized to maximize yield and minimize impurities. The use of cryogenic conditions and controlled pH levels are crucial to achieving high-quality this compound suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Sulfamethylthiazole sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Sulfamethylthiazole sodium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of bacterial resistance and enzyme inhibition.
Medicine: Applied in the treatment of bacterial infections, particularly in ophthalmology.
Industry: Utilized in the production of antibacterial coatings and materials.
Mechanism of Action
Sulfamethylthiazole sodium exerts its antibacterial effects by inhibiting the enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid in bacteria. By competitively inhibiting this enzyme, this compound prevents the formation of folic acid, thereby inhibiting bacterial growth and proliferation . The molecular target of this compound is the bacterial enzyme dihydropteroate synthase, and the pathway involved is the folic acid synthesis pathway .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: Another sulfonamide antibiotic with similar antibacterial properties.
Sulfamethizole: A sulfonamide used to treat urinary tract infections.
Sulfadiazine: Used in combination with other antibiotics to treat a variety of bacterial infections.
Uniqueness
Sulfamethylthiazole sodium is unique in its specific application for treating bacterial eye infections when combined with tetracycline. Its ability to penetrate the central nervous system also distinguishes it from other sulfonamides .
Properties
CAS No. |
58944-02-8 |
|---|---|
Molecular Formula |
C10H10N3NaO2S2 |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
sodium;(4-aminophenyl)sulfonyl-(4-methyl-1,3-thiazol-2-yl)azanide |
InChI |
InChI=1S/C10H10N3O2S2.Na/c1-7-6-16-10(12-7)13-17(14,15)9-4-2-8(11)3-5-9;/h2-6H,11H2,1H3;/q-1;+1 |
InChI Key |
WSHBUVWBGHKXLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


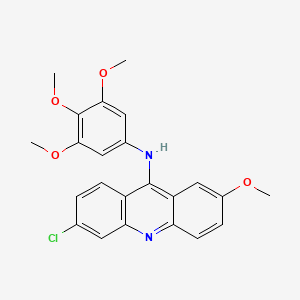
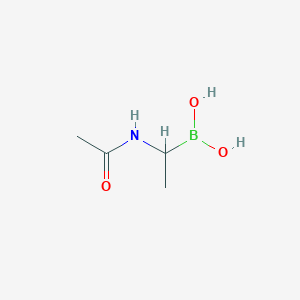
![(Z)-3-(2-Methoxy-phenyl)-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-acrylamide](/img/structure/B14137492.png)
![N-[[6-(1-Methylethyl)-2-(3-pyridinyl)-4-quinolinyl]carbonyl]-D-alanine methyl ester](/img/structure/B14137493.png)
![4-Phenyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B14137497.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B14137498.png)
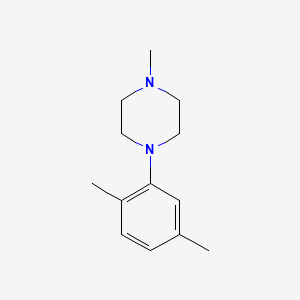

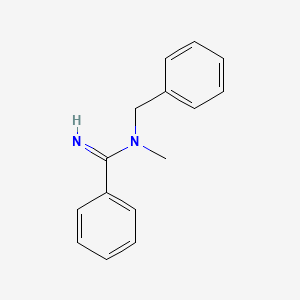
![1-[2,6-Bis(bromomethyl)phenyl]-1H-pyrrole](/img/structure/B14137524.png)
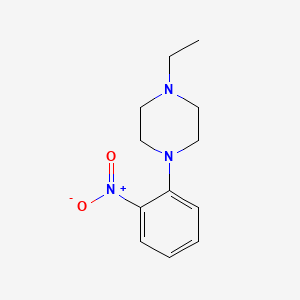
![2,3,4-trimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B14137542.png)
